(R)-(-)-Methyl-2-hydroxy-2-methylbutanoate, also known as methyl 2-hydroxy-2-methylbutanoate, is an organic compound classified as an ester. This compound is characterized by its chiral nature, having non-superimposable mirror images, which is significant in various biochemical applications. It is primarily recognized for its fruity aroma and is commonly used as a flavoring agent in the food industry. Additionally, it serves as a potential marker of lactic acid bacteria esterase activity.
This compound can be sourced from various natural products, particularly fruits where it contributes to their aroma. It falls under the category of esters, which are derived from the reaction of alcohols and acids. The specific classification of (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate can be broken down into:
The synthesis of (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate can be accomplished through several methods, with the most common being esterification. This process involves the reaction of 2-hydroxy-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
The molecular structure of (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C₆H₁₂O₃ |
Molecular Weight | 132.16 g/mol |
Density | 1.021 g/cm³ |
Boiling Point | 165.6 ºC at 760 mmHg |
Flash Point | 57.2 ºC |
The canonical SMILES representation for this compound is CCC(C)(C(=O)OC)O
, indicating its branched structure with hydroxyl and ester functional groups .
(R)-(-)-Methyl-2-hydroxy-2-methylbutanoate can undergo several chemical reactions:
(R)-(-)-Methyl-2-hydroxy-2-methylbutanoate has been identified as a structural analogue of gamma-hydroxybutyric acid (GHB), suggesting potential interactions with GHB receptors or GABA-B receptors in biological systems.
Research indicates that this compound may influence biochemical pathways related to lactic acid bacteria esterase activity, which could have implications in fermentation processes and flavor development in food products .
The compound exhibits stability under standard conditions but may react under specific conditions such as strong oxidizing environments or when exposed to strong bases.
Property | Value |
---|---|
Melting Point | Not available |
LogP | 0.176 |
PSA | 46.53 Ų |
These properties are critical for understanding its behavior in various applications and reactions .
(R)-(-)-Methyl-2-hydroxy-2-methylbutanoate finds several scientific uses:
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